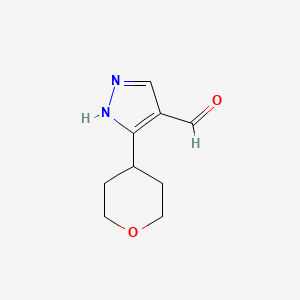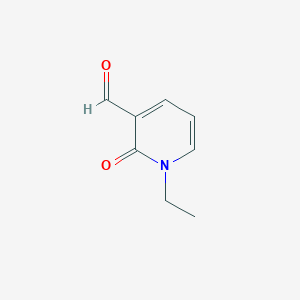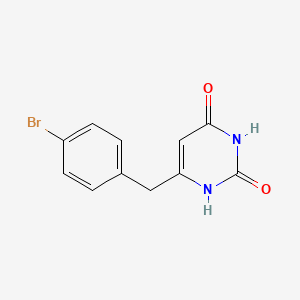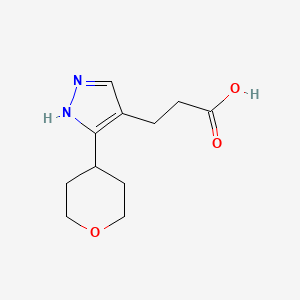
2-(4-Ethoxyphenyl)-2-fluoropropan-1-amin
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale und Anti-HIV-Mittel
Diese Verbindung zeigt vielversprechende Ergebnisse bei der Entwicklung von antiviralen und Anti-HIV-Medikamenten. Derivate von Indol, die eine ähnliche aromatische Struktur aufweisen, wurden synthetisiert und es wurde festgestellt, dass sie die Replikation von HIV-1- und HIV-2-Stämmen in infizierten Zellen hemmen . Das Potenzial von 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amin als Gerüst für die Herstellung neuer Derivate könnte zur Entdeckung neuartiger antiviraler Wirkstoffe mit hoher Wirksamkeit führen.
Landwirtschaft: Entwicklung von Insektiziden
Im landwirtschaftlichen Sektor werden verwandte Verbindungen wie Etofenprox, das eine ähnliche Ethoxyphenylgruppe besitzt, als Insektizide mit geringer Toxizität für Säugetiere eingesetzt . Die strukturelle Ähnlichkeit deutet darauf hin, dass this compound zur Entwicklung neuer Insektizide verwendet werden könnte, die gegen ein breites Spektrum von Schädlingen wirksam sind und gleichzeitig für Nicht-Zielorganismen sicher sind.
Materialwissenschaften: Synthese organischer Halbleiter
Verbindungen mit aromatischen Ringen, wie Thiophenderivate, spielen eine entscheidende Rolle bei der Weiterentwicklung organischer Halbleiter . Die Ethoxyphenylgruppe in this compound könnte zur Entwicklung neuer organischer Halbleitermaterialien mit verbesserter Leistung in elektronischen Geräten beitragen.
Umweltwissenschaften: Umweltfreundliche Pestizide
Das strukturelle Analogon Etofenprox ist bekannt für seine geringe Umweltpersistenz und sein geringes Risiko des Auswaschens ins Grundwasser . Dies deutet darauf hin, dass this compound für die Entwicklung von umweltfreundlichen Pestiziden untersucht werden könnte, die schnell abgebaut werden und so ihre ökologischen Auswirkungen minimieren.
Biochemie: Enzyminhibitionstudien
Aromatische Verbindungen mit einem Indolkern, ähnlich wie this compound, haben sich als hoch affin an mehrere Rezeptoren bindend erwiesen . Diese Eigenschaft kann in der Biochemie für die Entwicklung von Enzyminhibitoren genutzt werden, die biologische Pfade regulieren können und so ein therapeutisches Potenzial für verschiedene Krankheiten bieten.
Pharmakologie: Entwicklung von Analgetika
Die Struktur der Verbindung ist geeignet für die Synthese von Derivaten mit potenziellen analgetischen Eigenschaften. Zum Beispiel haben Schiff-Basen-Metallkomplexe, die von ähnlichen Verbindungen abgeleitet werden können, signifikante pharmakologische Aktivitäten gezeigt, einschließlich entzündungshemmender und analgetischer Wirkungen . Dies eröffnet Möglichkeiten für this compound als Vorläufer bei der Entwicklung neuer Schmerzmittel.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-14-10-6-4-9(5-7-10)11(2,12)8-13/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZDSMSWDHGIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)


![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)

![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)

![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)
![2-[2-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1470311.png)




